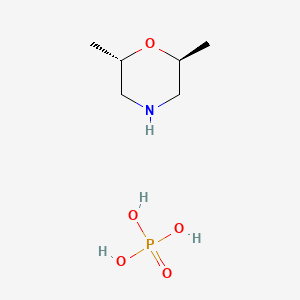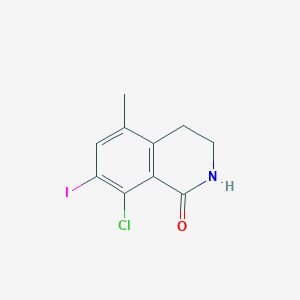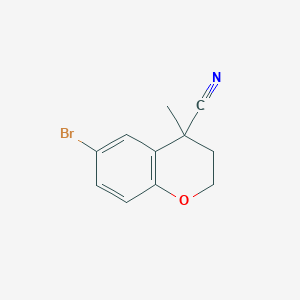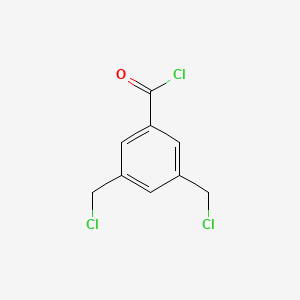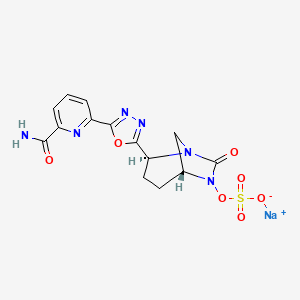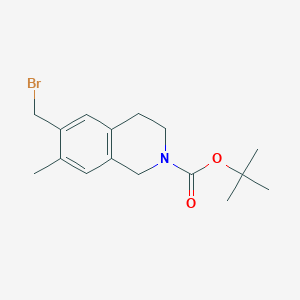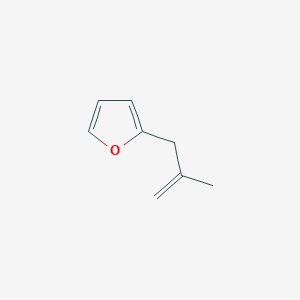
3-(2-Furyl)-2-methyl-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furyl)-2-methyl-1-propene is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group and a propene chain. It is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-2-methyl-1-propene typically involves the reaction of furfural with acetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic conversion of biomass-derived furfurals. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources. The process involves the catalytic dehydration of furfuryl alcohol, followed by selective hydrogenation to produce the target compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .
化学反応の分析
Types of Reactions
3-(2-Furyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furyl aldehydes and carboxylic acids.
Reduction: Saturated furyl derivatives.
Substitution: Brominated or nitrated furyl compounds
科学的研究の応用
3-(2-Furyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 3-(2-Furyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
- 3-(2-Furyl)acrylic acid
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
Uniqueness
3-(2-Furyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its combination of a furan ring with a propene chain makes it a versatile intermediate for various chemical transformations and applications .
特性
分子式 |
C8H10O |
|---|---|
分子量 |
122.16 g/mol |
IUPAC名 |
2-(2-methylprop-2-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3 |
InChIキー |
WPEKAXCBWQYAQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



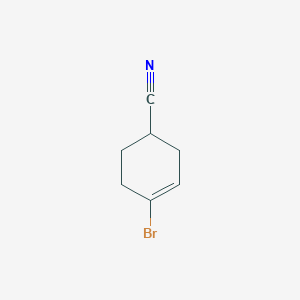
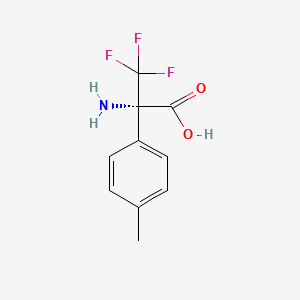
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
